

Ipivivint solubility in DMSO and other solvents.

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Compound of Interest

Compound Name: *Ipivivint*

Cat. No.: *B3322569*

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Application Notes and Protocols for Ipivivint

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipivivint is a potent and orally active small molecule inhibitor of CDC-like kinases (CLKs) and the Wnt signaling pathway. Its function as a modulator of RNA splicing and key developmental pathways has made it a compound of significant interest in oncology and other therapeutic areas. Understanding the solubility of **Ipivivint** in various solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide detailed information on the solubility of **Ipivivint**, protocols for its handling and use, and a visualization of its mechanism of action.

Ipivivint Solubility

The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development. Comprehensive solubility data for **Ipivivint** in a range of common laboratory solvents is essential for accurate and reproducible experimental results.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of **Ipivivint** in dimethyl sulfoxide (DMSO).

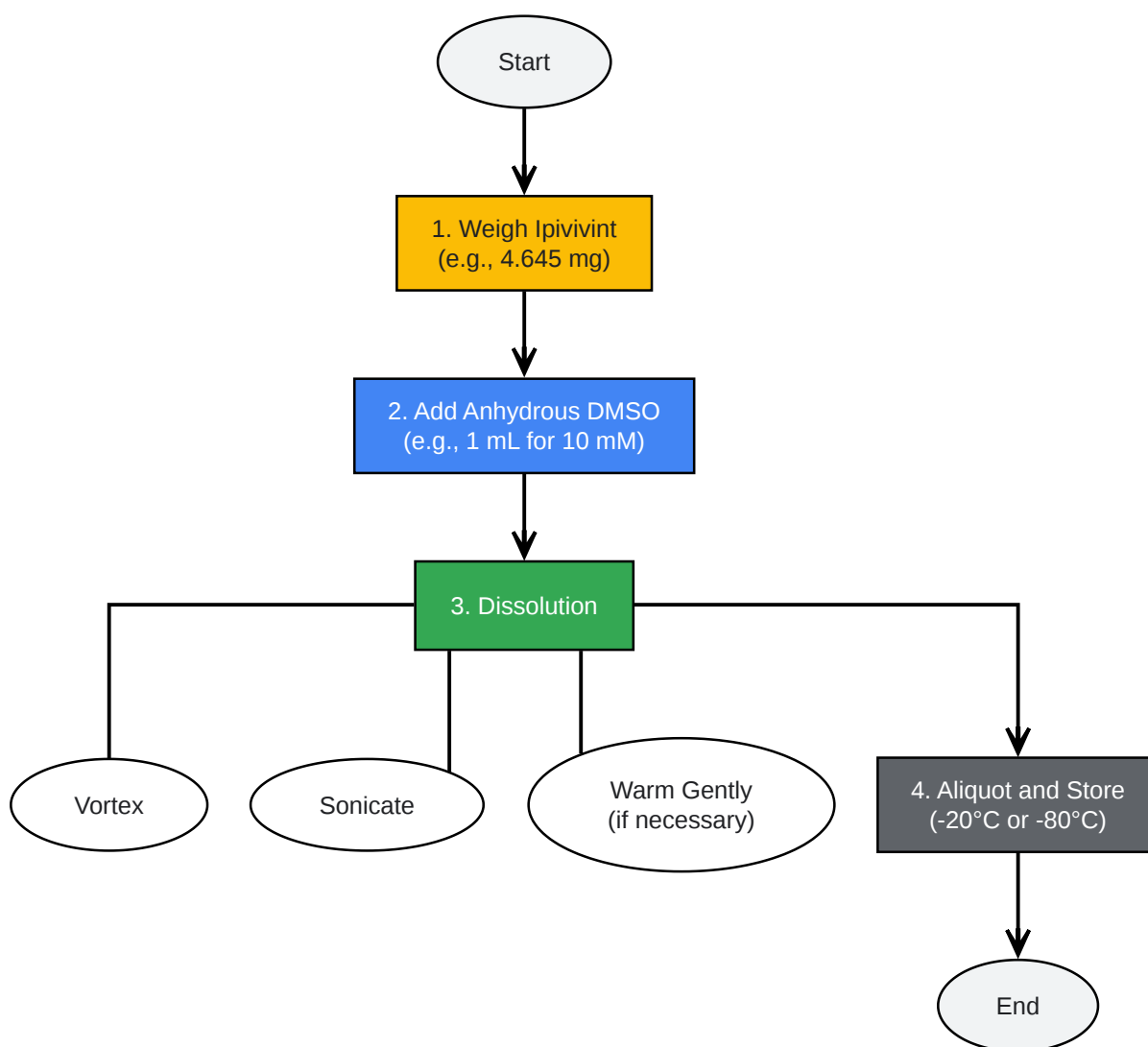
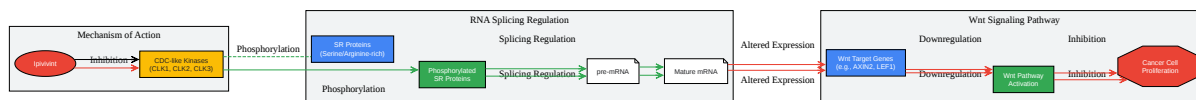
Solvent	Molar Mass (g/mol)	Solubility (mg/mL)	Molar Solubility (mM)	Method and Notes
DMSO	464.50	3.33	7.17	Solubility can be enhanced by sonication and warming to 80°C. It is important to use anhydrous DMSO as its hygroscopic nature can negatively impact solubility. [1]
Ethanol	464.50	Data not available	Data not available	Not reported in publicly available datasheets.
PBS (pH 7.4)	464.50	Data not available	Generally considered to have low aqueous solubility.	
Water	464.50	Data not available	Not reported in publicly available datasheets; expected to be very low. [2]	

Note: The solubility of **Ipivivint** in solvents other than DMSO is not readily available in the public domain. Researchers should determine the solubility in their specific buffer or solvent system empirically.

Signaling Pathway of Ipivivint

Ipivivint exerts its biological effects primarily through the inhibition of CDC-like kinases (CLKs), which in turn modulates the Wnt signaling pathway.

Ipivivint is a potent inhibitor of CLK2 and CLK3, with EC50 values of 1 nM and 7 nM, respectively.[1] CLKs are a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential for the regulation of pre-mRNA splicing. By inhibiting CLKs, **Ipivivint** alters the phosphorylation status of SR proteins, leading to changes in alternative splicing of various genes, including key components of the Wnt signaling pathway. The Wnt pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is a hallmark of many cancers. **Ipivivint**'s inhibition of CLKs leads to a downstream reduction in Wnt pathway gene expression.[3]



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